molecular formula C28H24ClNO6 B11150814 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B11150814
M. Wt: 505.9 g/mol
InChI Key: BCLWIJXUFNSTHG-UHFFFAOYSA-N
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Description

3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a chromen core, which is a fused benzene and pyrone ring, substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with benzyl chloride in the presence of a base such as potassium carbonate. This reaction is followed by chlorination using thionyl chloride to introduce the chloro group at the 6-position. The final step involves the coupling of the resulting intermediate with N-[(benzyloxy)carbonyl]-beta-alanine using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-[(benzyloxy)carbonyl]-beta-alaninate moiety enhances its potential as a bioactive compound, making it a valuable target for drug discovery and development .

Properties

Molecular Formula

C28H24ClNO6

Molecular Weight

505.9 g/mol

IUPAC Name

(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C28H24ClNO6/c1-18-21-15-23(29)25(16-24(21)36-27(32)22(18)14-19-8-4-2-5-9-19)35-26(31)12-13-30-28(33)34-17-20-10-6-3-7-11-20/h2-11,15-16H,12-14,17H2,1H3,(H,30,33)

InChI Key

BCLWIJXUFNSTHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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